molecular formula C8H8BrFO2 B6326554 (3-Bromo-2-fluoro-4-methoxyphenyl)methanol CAS No. 1155877-71-6

(3-Bromo-2-fluoro-4-methoxyphenyl)methanol

Cat. No.: B6326554
CAS No.: 1155877-71-6
M. Wt: 235.05 g/mol
InChI Key: AUNZTAUMKZQSGR-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient synthetic approach is the combination of Bouveault formylation followed by hydride reduction . This method allows for the telescoping of the two steps, optimizing the overall process.

Industrial Production Methods

Industrial production methods for (3-Bromo-2-fluoro-4-methoxyphenyl)methanol are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, are applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (3-Bromo-2-fluoro-4-methoxyphenyl)aldehyde or (3-Bromo-2-fluoro-4-methoxybenzoic acid).

Scientific Research Applications

(3-Bromo-2-fluoro-4-methoxyphenyl)methanol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. Detailed studies on its mechanism of action are limited, but it is believed to interact with enzymes and receptors in a manner similar to other substituted phenylmethanol derivatives.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4-fluoro-2-methoxyphenyl)methanol: Similar structure with different substitution pattern.

    2-Bromo-5-fluoro-2-methoxyacetophenone: Another compound with bromine, fluorine, and methoxy groups but with an acetophenone moiety.

Uniqueness

(3-Bromo-2-fluoro-4-methoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-bromo-2-fluoro-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNZTAUMKZQSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CO)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 100 mL round bottomed flask equipped with a stir bar was placed 3-bromo-2-fluoro-4-methoxy-benzaldehyde (I-30, 1.67 g, 7.17 mmol), methanol (12 mL), dichloromethane (12 mL) and sodium borohydride. The reaction mixture was allowed to stir at room temperature for 17 hours, quenched with water (10 mL) and 1M HCl (5 mL) and extracted with dichloromethane (2×30 mL). The organic portions were combined, washed with brine (30 mL), dried (MgSO4) and concentrated. The crude material was triturated with hexanes (15 mL) to produce 955 mg (57%) of (3-bromo-2-fluoro-4-methoxy-phenyl)-methanol (I-31) as a white solid.
Quantity
1.67 g
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reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four

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